molecular formula C15H13ClN4O3S B14880018 2-(4-chlorophenoxy)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

2-(4-chlorophenoxy)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B14880018
M. Wt: 364.8 g/mol
InChI Key: MBLPGCKMARAYBZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group, a dimethylthiazolyl group, and an oxadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the 4-chlorophenoxy group: This can be achieved by reacting 4-chlorophenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Synthesis of the 1,3,4-oxadiazole ring: This step involves the cyclization of a hydrazide derivative with a carboxylic acid or its derivative under dehydrating conditions.

    Introduction of the dimethylthiazolyl group: This can be done by reacting a thiazole derivative with an appropriate electrophile.

    Final coupling reaction: The intermediate compounds are then coupled under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenoxy group.

    Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the acetamide moiety.

    Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-(4-chlorophenoxy)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-triazol-2-yl)acetamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 2-(4-chlorophenoxy)-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide may confer unique chemical and biological properties compared to its analogs with thiadiazole or triazole rings. These differences could affect its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C15H13ClN4O3S

Molecular Weight

364.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide

InChI

InChI=1S/C15H13ClN4O3S/c1-8-13(24-9(2)17-8)14-19-20-15(23-14)18-12(21)7-22-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3,(H,18,20,21)

InChI Key

MBLPGCKMARAYBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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